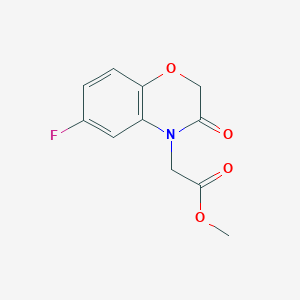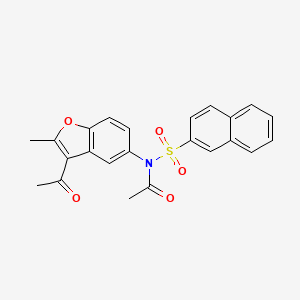![molecular formula C28H33NO2 B15001781 1-[3-(1-adamantyl)-4-methoxybenzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B15001781.png)
1-[3-(1-adamantyl)-4-methoxybenzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE is a complex organic compound that features an adamantane moiety, a methoxybenzoyl group, and a tetrahydrobenzazepine structure
Méthodes De Préparation
The synthesis of 1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This is followed by the formation of the methoxybenzoyl group through a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the tetrahydrobenzazepine ring .
Analyse Des Réactions Chimiques
1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE has several scientific research applications:
Medicinal Chemistry: The adamantane moiety enhances the compound’s ability to penetrate the central nervous system (CNS), making it a potential candidate for CNS-targeted drugs.
Materials Science: The rigid structure of the adamantane group provides stability, making the compound useful in the development of thermally stable polymers and lubricants.
Biological Research: The compound’s ability to disrupt various enzymes makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-[3-(ADAMANTAN-1-YL)-4-METHOXYBENZOYL]-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s hydrophobic interactions, allowing it to penetrate cell membranes and reach intracellular targets. The methoxybenzoyl group can interact with enzyme active sites, leading to enzyme inhibition or modulation .
Comparaison Avec Des Composés Similaires
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications . For example:
Propriétés
Formule moléculaire |
C28H33NO2 |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
[3-(1-adamantyl)-4-methoxyphenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C28H33NO2/c1-31-26-10-9-23(27(30)29-11-5-4-7-22-6-2-3-8-25(22)29)15-24(26)28-16-19-12-20(17-28)14-21(13-19)18-28/h2-3,6,8-10,15,19-21H,4-5,7,11-14,16-18H2,1H3 |
Clé InChI |
UVBJTIOINBNIBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-4-methylphenyl)-5-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B15001698.png)
![7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15001704.png)
![8-({2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]ethyl}sulfanyl)-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15001710.png)
![2-amino-7-{2-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001711.png)

![1-(furan-2-ylmethyl)-2-hydroxy-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15001732.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide](/img/structure/B15001733.png)

![Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15001745.png)


![4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001759.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B15001761.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001772.png)
